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Compound of Interest

Compound Name:
2-(4,5-Dihydro-1H-imidazol-2-

yl)phenol

Cat. No.: B073867 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4,5-Dihydro-
1H-imidazol-2-yl)phenol

Introduction: A Multifaceted Building Block
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, also known by synonyms such as o-2-Imidazolin-2-

yl-phenol and 2-(2-Hydroxyphenyl)-2-imidazoline, is a heterocyclic organic compound that

holds significant interest for researchers in medicinal chemistry and materials science.[1][2] Its

structure, which uniquely combines a phenolic moiety with a dihydroimidazole (imidazoline)

ring, imparts a versatile set of chemical properties.[3] This guide, prepared from the perspective

of a Senior Application Scientist, aims to provide a comprehensive technical overview of this

compound, focusing on its synthesis, characterization, reactivity, and applications, with an

emphasis on the causal relationships that govern its behavior in experimental settings.

Core Chemical Identity and Physicochemical
Properties
The foundational step in utilizing any chemical is a thorough understanding of its basic

properties. The presence of a hydrophilic phenolic group and a basic imidazoline ring within the

same molecule suggests solubility in polar organic solvents and dictates its acid-base

chemistry.[3]
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Property Value Source(s)

CAS Number 1565-39-5 [1]

Molecular Formula C₉H₁₀N₂O [1][4]

Molecular Weight 162.19 g/mol [1][2]

Appearance
Typically a solid at room

temperature
[3]

SMILES Oc1ccccc1C2=NCCN2 [2]

InChI Key
CSFVISOIQMHABM-

UHFFFAOYSA-N
[5]

Synthesis and Purification: A Practical Workflow
The construction of the imidazoline ring is a cornerstone of this molecule's synthesis. A

prevalent and efficient method involves the cyclocondensation reaction between a suitable

starting material derived from salicylic acid (2-hydroxybenzoic acid) and ethylenediamine.

Conceptual Synthesis Workflow
The following diagram outlines the logical flow from starting materials to a fully characterized,

high-purity product. This workflow is designed to be self-validating, with clear checkpoints for

quality control.
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Caption: General workflow for synthesis and validation.
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Detailed Experimental Protocol (Illustrative)
This protocol is a representative example based on established methods for imidazoline

synthesis.[6][7]

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon), add the starting nitrile (e.g., 2-hydroxybenzonitrile) and an

anhydrous solvent such as toluene. The choice of an anhydrous solvent is critical to prevent

hydrolysis of the reagents and intermediates.

Reagent Addition: While stirring, slowly add a solution of ethylenediamine and

trimethylaluminum in toluene. Trimethylaluminum serves as a powerful Lewis acid to activate

the nitrile group towards nucleophilic attack by the diamine, facilitating the reaction under

milder conditions than direct thermal methods.[6]

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Quenching and Extraction: Cool the mixture to room temperature and carefully quench by

the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer

the mixture to a separatory funnel and extract the product into an organic solvent like ethyl

acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The resulting crude solid is then purified by

recrystallization, typically from ethanol, to yield the final product as a crystalline solid.[8] The

efficacy of this step is validated by obtaining a sharp melting point.

Structural Elucidation: The Spectroscopic Profile
Confirming the molecular structure is a non-negotiable step. A combination of NMR, IR, and

Mass Spectrometry provides a complete picture of the synthesized molecule.

Analytical Characterization Workflow
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Spectroscopic Analysis

Purified Sample

NMR (¹H, ¹³C)
- Confirms C-H framework

- Identifies functional groups

FTIR
- Confirms functional groups

(O-H, C=N, N-H)

Mass Spec
- Confirms Molecular Weight

- Provides fragmentation pattern

Verified Structure

Click to download full resolution via product page

Caption: Workflow for structural verification.

Expected Spectroscopic Data
The following table summarizes the key signals anticipated for 2-(4,5-Dihydro-1H-imidazol-2-
yl)phenol.
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Technique Key Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR Phenolic Proton (O-H)
> 9.0 ppm (broad

singlet)

Acidic proton, often

exchanges, leading to

broadening.

Aromatic Protons (Ar-

H)

6.8 - 7.5 ppm

(multiplet)

Protons on the

benzene ring, splitting

pattern depends on

substitution.

Imidazoline Protons (-

CH₂-CH₂-)

3.0 - 4.0 ppm (singlet

or multiplet)

Methylene groups of

the imidazoline ring.

Amine Proton (N-H) Variable, often broad

Exchangeable proton

on the imidazoline

ring.

¹³C NMR
Imidazoline Carbon

(C=N)
160 - 170 ppm

Quaternary carbon

double-bonded to

nitrogen.

Aromatic Carbons (Ar-

C)
115 - 160 ppm

Carbons of the

phenolic ring.

Imidazoline Carbons

(-CH₂-CH₂-)
40 - 55 ppm

Methylene carbons of

the imidazoline ring.

FTIR O-H Stretch (Phenol)
3200 - 3600 cm⁻¹

(broad)

Characteristic of a

hydrogen-bonded

hydroxyl group.

N-H Stretch
3100 - 3500 cm⁻¹

(medium)

Stretching vibration of

the amine in the

imidazoline ring.

C=N Stretch

(Imidazoline)

1600 - 1650 cm⁻¹

(strong)

Key indicator of the

imidazoline ring

structure.
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Mass Spec Molecular Ion (M+) m/z = 162.08

Corresponds to the

molecular weight of

C₉H₁₀N₂O.[5]

Chemical Reactivity and Stability
The molecule's reactivity is governed by its two primary functional domains: the phenol and the

imidazoline ring.

Phenolic Hydroxyl Group: This group activates the aromatic ring, making it highly susceptible

to electrophilic aromatic substitution (e.g., halogenation, nitration) at the ortho and para

positions relative to the hydroxyl group.[9] The phenolic proton is acidic and can be

deprotonated by bases. The resulting phenoxide is a potent nucleophile. The phenol moiety

may also exhibit antioxidant properties by donating its hydrogen atom to quench free

radicals.[3]

Imidazoline Ring: The C=N double bond can be susceptible to reduction. The nitrogen atoms

are basic and can be protonated or act as nucleophiles. This basicity is a key factor in its

biological activity and its use as a ligand in coordination chemistry.

Stability and Storage: The compound should be stored in a tightly closed container in a cool,

dry, and well-ventilated place.[10] It is incompatible with strong oxidizing agents, strong

acids, and strong bases.[11] Decomposition under thermal stress may produce carbon and

nitrogen oxides.[11]

Applications in Research and Drug Development
The structural motifs within 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol make it a "privileged

scaffold" in medicinal chemistry. Imidazoline derivatives are known to interact with various

biological targets.

Adrenergic and Imidazoline Receptors: The 2-arylimidazoline scaffold is a well-known

pharmacophore that interacts with α-adrenergic and imidazoline receptors.[6][7] This has led

to the development of derivatives with potential antihypertensive properties.[7]
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Antidepressant Research: Certain 2-substituted dihydroimidazole derivatives have been

identified as having a unique combination of α2-adrenoreceptor antagonist and serotonin-

selective reuptake inhibitory (SSRI) activities, indicating potential as novel antidepressants.

[6]

Versatile Reactant: Beyond direct biological applications, it serves as a versatile starting

material for synthesizing more complex heterocyclic systems and ligands for metal

complexes.[1][12]

Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety. Based

on available safety data sheets (SDS), the compound presents the following hazards:

Hazards:

Causes skin irritation (H315).[13]

Causes serious eye irritation (H319).[13]

May cause respiratory irritation (H335).[13]

Precautionary Measures:

Prevention: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.

Wash hands and skin thoroughly after handling. Wear protective gloves, eye protection,

and face protection.[10][13]

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for

several minutes; remove contact lenses if present and easy to do. If inhaled, remove

person to fresh air and keep comfortable for breathing.[11][13]

Storage: Store locked up in a well-ventilated place with the container tightly closed.[13]

Always consult the most current Safety Data Sheet from your supplier before handling this

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073867#2-4-5-dihydro-1h-imidazol-2-yl-phenol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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